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Compound of Interest

Compound Name: CANRENONE

Cat. No.: B7765150

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mineralocorticoid receptor (MR) antagonist
canrenone and its parent drug, spironolactone. We will delve into their comparative potency,
supported by experimental data, and provide an overview of their pharmacokinetic profiles.
This information is intended to assist researchers and drug development professionals in
understanding the key differences between these two compounds.

Executive Summary

Spironolactone is a widely used steroidal aldosterone antagonist that is extensively
metabolized in the body. One of its major active metabolites is canrenone. While
spironolactone itself is active, a significant portion of its pharmacological effects are mediated
through its metabolites, including canrenone and sulfur-containing compounds. Canrenone is
also available as a drug itself (or as its prodrug, potassium canrenoate). This guide will explore
the nuances of their potencies and how their metabolic relationship influences their clinical
application.

In Vitro Potency at the Mineralocorticoid Receptor

The primary mechanism of action for both spironolactone and canrenone is the competitive
antagonism of the mineralocorticoid receptor, preventing aldosterone from binding and
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activating it. The in vitro potency is a direct measure of a drug's affinity for its target receptor.

Data Summary: In Vitro Receptor Binding and Functional Antagonism

Compound Receptor Assay Type Potency (IC50) Reference
Functional Cell-
_ Mineralocorticoid  Based
Spironolactone o 24 nM [1]
Receptor Transactivation
Assay
Functional Cell-
) Mineralocorticoid  Based
Spironolactone o 66 nM [2]
Receptor Transactivation
Assay
Functional Cell-
) Androgen Based
Spironolactone o 77 nM [1]
Receptor Transactivation
Assay
Mineralocorticoid  Competitive
Canrenone ] Potent [3]
Receptor Antagonist

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for
50% inhibition in vitro.

Spironolactone demonstrates high affinity for the mineralocorticoid receptor, with reported 1C50
values of 24 nM and 66 nM in functional assays.[1][2] It is important to note that spironolactone
also exhibits affinity for the androgen receptor, with an IC50 of 77 nM, which is the basis for
some of its antiandrogenic side effects.[1] Canrenone is also recognized as a potent,
competitive antagonist of the mineralocorticoid receptor.[3]

In Vivo Potency

In vivo studies provide a more holistic view of a drug's potency by taking into account its
absorption, distribution, metabolism, and excretion (ADME) properties.
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A study comparing the aldosterone antagonist activity of potassium canrenoate (a prodrug of
canrenone) and spironolactone at steady state in healthy subjects found that the potency of
canrenoate-K was approximately 0.68 (with a 95% confidence interval of 0.53 to 0.89) that of
spironolactone on a weight basis. This suggests that spironolactone is more potent in vivo than
canrenone when administered as its prodrug.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its concentration in the body over time and
are crucial for designing effective dosing regimens. Spironolactone is rapidly and extensively
metabolized, with a short half-life for the parent drug.[4] Its activity is sustained by its active
metabolites, which have significantly longer half-lives.[4]

Data Summary: Comparative Pharmacokinetic Parameters

Canrenone (from
Canrenone (from .
. . Potassium
Parameter Spironolactone Spironolactone
L . Canrenoate
administration) L .
administration)

Tmax (Time to Peak

Plasma ~1.4 - 2.6 hours ~4.3 hours ~4.4 hours|[5]
Concentration)
) ~16.5 - 22.6 hours[6] ~3.9 - 4.9 hours (p.o.)
Half-life (%) ~1.4 hours[4]
[71[81[°] [5]
Extensively

metabolized to active ] ]
] A major active
] metabolites (e.qg., )
Metabolism metabolite of
canrenone, 70- )
_ _ spironolactone
thiomethylspironolacto

ne)
Absolute
bioavailability of 25%
Bioavailability Increased by food[10] after oral

administration of

spironolactone[5]
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Spironolactone is characterized by a short half-life of about 1.4 hours, while its major active
metabolite, canrenone, has a much longer half-life, ranging from 16.5 to 22.6 hours.[4][6][7][8]
[9] This long half-life of canrenone contributes significantly to the sustained therapeutic effect
of spironolactone. When canrenone is administered directly (via its prodrug potassium
canrenoate), its oral bioavailability is about 25%, and it exhibits a shorter half-life of
approximately 3.9 to 4.9 hours.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to determine potency, it is
helpful to visualize the relevant pathways and experimental setups.

Mineralocorticoid Receptor Signaling Pathway

Aldosterone, a mineralocorticoid hormone, enters the cell and binds to the mineralocorticoid
receptor (MR) in the cytoplasm. This binding event causes the dissociation of heat shock
proteins (HSPs) and allows the receptor-ligand complex to translocate to the nucleus. Inside
the nucleus, the complex dimerizes and binds to hormone response elements (HRES) on the
DNA, leading to the transcription of target genes. Spironolactone and canrenone act as
competitive antagonists, binding to the MR and preventing aldosterone from initiating this
signaling cascade.

Cytoplasm
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Mineralocorticoid receptor signaling pathway.
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Spironolactone Metabolism

Spironolactone undergoes extensive metabolism, primarily in the liver. A key metabolic pathway
involves the removal of the thioacetyl group to form canrenone. However, other significant
metabolites that retain the sulfur atom, such as 7a-thiomethylspironolactone, are also formed
and contribute to the overall activity of the drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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